6-methyl-2,4-quinolinedicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2,4-quinolinedicarboxylic acid is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of carboxylic acid groups at positions 2 and 4, along with a methyl group at position 6, makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing quinoline derivatives, including 6-methyl-2,4-quinolinedicarboxylic acid, involves the Pfitzinger reaction. This reaction typically involves the condensation of isatins with sodium pyruvate under microwave-assisted conditions to yield quinoline-2,4-dicarboxylic acid
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of rare-earth metal catalysts in aqueous conditions are preferred for their efficiency and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
6-methyl-2,4-quinolinedicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can yield quinoline derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
6-methyl-2,4-quinolinedicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methyl-2,4-quinolinedicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells. The compound may also interact with bacterial enzymes, disrupting their metabolic processes and leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4-dicarboxylic acid: Lacks the methyl group at position 6, which may affect its biological activity.
6-chloro-2,4-quinolinedicarboxylic acid:
2-phenylquinoline-4-carboxylic acid: Has a phenyl group at position 2, which can enhance its biological activity.
Uniqueness
6-methyl-2,4-quinolinedicarboxylic acid is unique due to the presence of both carboxylic acid groups and a methyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
6-methylquinoline-2,4-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13-9)12(16)17/h2-5H,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRZYXIASIYEAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.